3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile is an organic compound with a unique structure that combines a phenyl group, a pyridinyl group, and a sulfanyl group attached to a prop-2-enenitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile typically involves the reaction of a phenyl-substituted nitrile with a pyridin-2-yl sulfanyl compound under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the sulfanyl group, followed by nucleophilic substitution with the nitrile .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile is not fully understood. it is believed to interact with specific molecular targets through its sulfanyl and nitrile groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(pyridin-2-yl)prop-2-enenitrile: Similar structure but lacks the sulfanyl group.
Thiazolo[4,5-b]pyridines: Compounds with a fused thiazole and pyridine ring, exhibiting different biological activities.
Uniqueness
3-Phenyl-3-[(pyridin-2-yl)sulfanyl]prop-2-enenitrile is unique due to the presence of the sulfanyl group, which can undergo various chemical transformations, providing a versatile platform for the synthesis of diverse derivatives. This structural feature also contributes to its potential biological activities and applications in different fields .
Properties
CAS No. |
562863-77-8 |
---|---|
Molecular Formula |
C14H10N2S |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
3-phenyl-3-pyridin-2-ylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C14H10N2S/c15-10-9-13(12-6-2-1-3-7-12)17-14-8-4-5-11-16-14/h1-9,11H |
InChI Key |
HGRDOWLXNHFXRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)SC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.